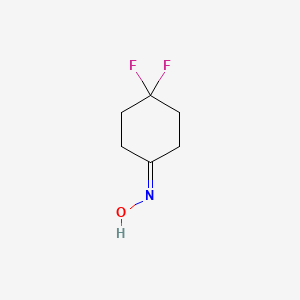

N-(4,4-difluorocyclohexylidene)hydroxylamine

Description

N-(4,4-Difluorocyclohexylidene)hydroxylamine is a hydroxylamine derivative characterized by a cyclohexylidene ring substituted with two fluorine atoms at the 4-position. Cyclohexylidene hydroxylamines are typically utilized in organic synthesis, pharmaceutical intermediates, or as building blocks for metal-chelating agents due to their reactive hydroxylamine (-NHOH) moiety and cyclic stability . The 4,4-difluoro substitution likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs, influencing solubility and reactivity .

Properties

IUPAC Name |

N-(4,4-difluorocyclohexylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c7-6(8)3-1-5(9-10)2-4-6/h10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBPIJGFFDUPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=NO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexylidene)hydroxylamine typically involves the reaction of 4,4-difluorocyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of N-(4,4-difluorocyclohexylidene)hydroxylamine may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(4,4-difluorocyclohexylidene)nitrosoamine.

Reduction: Reduction reactions can convert the compound into N-(4,4-difluorocyclohexylidene)amine.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: N-(4,4-difluorocyclohexylidene)nitrosoamine.

Reduction: N-(4,4-difluorocyclohexylidene)amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications of N-(4,4-difluorocyclohexylidene)hydroxylamine

N-(4,4-difluorocyclohexylidene)hydroxylamine, a fluorinated cyclohexylidene hydroxylamine derivative with the molecular formula C6H9F2NO, is primarily utilized as a chemical intermediate in organic synthesis and as a biochemical probe in scientific research. The presence of two fluorine atoms on the cyclohexylidene ring imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules.

Applications

N-(4,4-difluorocyclohexylidene)hydroxylamine is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

- Chemistry It serves as an intermediate in synthesizing complex organic molecules.

- Biology It is investigated as a biochemical probe. Hydroxylamine derivatives have demonstrated the ability to inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for bacterial proliferation. In vitro tests have shown that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.

- Medicine It is explored for potential therapeutic properties, including acting as a selective inhibitor of the epidermal growth factor receptor (EGFR), particularly against mutant forms associated with non-small cell lung cancer (NSCLC).

- Industry It is utilized in developing advanced materials and catalysts.

N-(4,4-difluorocyclohexylidene)hydroxylamine's biological activity stems from its capacity to interact with specific enzymes or receptors, potentially inhibiting or activating these targets, leading to various biochemical effects. It can undergo oxidation to form N-(4,4-difluorocyclohexylidene)nitrosoamine, reduction to yield N-(4,4-difluorocyclohexylidene)amine, and substitution reactions with other functional groups.

Antimicrobial Properties

Hydroxylamine derivatives, including N-(4,4-difluorocyclohexylidene)hydroxylamine, have been explored for their antimicrobial activity. These compounds inhibit bacterial growth through radical scavenging activities in bacterial RNR.

Table 1: Minimum Inhibitory Concentrations (MICs) of Hydroxylamine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 11 | Bacillus anthracis | 2.5 |

| 15 | Staphylococcus aureus | 1.0 |

| 8 | Pseudomonas aeruginosa | 5.0 |

| 12 | Escherichia coli | 3.0 |

Anticancer Activity

N-(4,4-difluorocyclohexylidene)hydroxylamine has demonstrated efficacy as a selective inhibitor of the epidermal growth factor receptor (EGFR), particularly against mutant forms associated with non-small cell lung cancer (NSCLC).

Table 2: Anticancer Activity of Hydroxylamine Derivatives

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| 9 | NCI-H3255 (EGFR L858R) | 7.2 |

| 6 | NCI-H3255 | 85.0 |

Case Studies and Research Findings

- Antimicrobial Screening : Screening of newly synthesized hydroxylamines revealed their ability to inhibit bacterial growth through radical scavenging activities in bacterial RNR.

- EGFR Inhibition : Research into hydroxylamine-based compounds showed promising results in inhibiting EGFR activity in various cancer models, leading to tumor regression in xenograft models.

- Radical Scavenging Activity : Hydroxylamines were evaluated for their radical scavenging capacity, showing comparable activities to established antioxidants like ascorbic acid and Trolox.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4,4-Dimethylcyclohexylidene)hydroxylamine

- Structural Differences : The 4,4-dimethyl substitution replaces fluorine with methyl groups, reducing electronegativity and increasing steric bulk.

N-(4-tert-Butylcyclohexylidene)hydroxylamine

- Structural Differences : The bulky tert-butyl group at the 4-position introduces significant steric hindrance, which may impede enzymatic or chemical reactions.

- Metabolic Stability: Bulky substituents like tert-butyl often slow metabolic degradation, extending half-life in biological systems.

N-(2-Methoxyphenyl)hydroxylamine

- Structural Differences : Aromatic phenyl ring with a methoxy group instead of a fluorinated cyclohexylidene.

- Metabolic Pathways: Metabolized by hepatic microsomal CYP enzymes (e.g., CYP1A2 and CYP2E1) to o-aminophenol and o-anisidine. The hydroxylamine group undergoes redox cycling, generating reactive intermediates that may contribute to toxicity .

- Toxicity Profile : Produces oxidative stress via enzymatic reduction and oxidation, contrasting with the likely inert behavior of fluorinated cyclohexylidene derivatives .

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide

- Structural Differences : Combines a chlorophenyl group with a cyclohexanecarboxamide-hydroxylamine hybrid structure.

- Applications : Used in synthesizing hydroxamic acids with antioxidant properties. The chlorine atom enhances electrophilicity, enabling radical scavenging (e.g., DPPH assay), whereas fluorinated analogs may exhibit different electronic effects .

Comparative Data Table

Key Research Findings

- Fluorine vs. Chlorine Substitution : Fluorine’s strong electronegativity and small atomic radius enhance bond strength and metabolic stability compared to chlorine, which is bulkier and more polarizable. This makes fluorinated analogs more suitable for pharmaceuticals requiring prolonged half-lives .

- Cyclohexylidene vs. However, aromatic hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) show higher reactivity in enzymatic systems .

- Synthetic Accessibility : Fluorinated cyclohexylidene compounds may face challenges in synthesis due to the need for specialized fluorination techniques, whereas methyl or tert-butyl analogs are more straightforward to prepare .

Biological Activity

N-(4,4-difluorocyclohexylidene)hydroxylamine is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. This article examines its biological activity, mechanisms of action, and potential applications based on recent research findings.

N-(4,4-difluorocyclohexylidene)hydroxylamine is characterized by the presence of two fluorine atoms on the cyclohexylidene ring, which significantly influences its reactivity and interactions with biological targets. The compound primarily acts through:

- Enzyme Interaction : It interacts with specific enzymes or receptors, potentially inhibiting or activating these targets. Such interactions can lead to various biochemical effects that are context-dependent.

- Chemical Reactions : The compound can undergo oxidation to form N-(4,4-difluorocyclohexylidene)nitrosoamine and reduction to yield N-(4,4-difluorocyclohexylidene)amine. It can also participate in substitution reactions with other functional groups.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of hydroxylamine derivatives, including N-(4,4-difluorocyclohexylidene)hydroxylamine. Hydroxylamines have been shown to inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for bacterial proliferation. In vitro tests indicated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Minimum Inhibitory Concentrations (MICs) of Hydroxylamine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 11 | Bacillus anthracis | 2.5 |

| 15 | Staphylococcus aureus | 1.0 |

| 8 | Pseudomonas aeruginosa | 5.0 |

| 12 | Escherichia coli | 3.0 |

The compounds demonstrated varying degrees of selectivity indices (SI), indicating their potential as effective antimicrobial agents .

Anticancer Activity

N-(4,4-difluorocyclohexylidene)hydroxylamine has also been investigated for its potential anticancer properties. A study reported its efficacy as a selective inhibitor of the epidermal growth factor receptor (EGFR), particularly against mutant forms associated with non-small cell lung cancer (NSCLC). The compound exhibited nanomolar activity against these mutant forms, indicating its potential as a therapeutic agent .

Table 2: Anticancer Activity of Hydroxylamine Derivatives

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| 9 | NCI-H3255 (EGFR L858R) | 7.2 |

| 6 | NCI-H3255 | 85.0 |

The study demonstrated that compound 9 significantly outperformed other tested compounds in terms of potency against EGFR-mutant cell lines .

Case Studies and Research Findings

Several case studies highlight the biological applications of hydroxylamines:

- Antimicrobial Screening : A comprehensive screening of newly synthesized hydroxylamines revealed their ability to inhibit bacterial growth through radical scavenging activities in bacterial RNR .

- EGFR Inhibition : Research into hydroxylamine-based compounds showed promising results in inhibiting EGFR activity in various cancer models, leading to tumor regression in xenograft models .

- Radical Scavenging Activity : Hydroxylamines were evaluated for their radical scavenging capacity, showing comparable activities to established antioxidants like ascorbic acid and Trolox .

Q & A

Q. What are the recommended synthetic routes for N-(4,4-difluorocyclohexylidene)hydroxylamine, and how can reaction yields be optimized?

Synthesis of hydroxylamine derivatives often involves condensation reactions between hydroxylamine salts and carbonyl-containing precursors. For structurally related compounds like ethyl 2-(4,4-difluorocyclohexylidene)acetate, multistep routes using hydroxylamine hydrochloride under controlled pH and microwave-assisted conditions have been reported to improve yields . Protective strategies, such as Boc-group incorporation (e.g., bis-Boc-hydroxylamine derivatives), can stabilize reactive intermediates during synthesis . Optimization may require adjusting reaction time, temperature, and solvent polarity to minimize side reactions.

Q. What analytical techniques are most effective for characterizing the purity and structure of N-(4,4-difluorocyclohexylidene)hydroxylamine?

High-performance liquid chromatography (HPLC) with UV detection is critical for separating degradation products and quantifying purity, as demonstrated in studies of similar hydroxylamine metabolites . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides structural confirmation, particularly for distinguishing the difluorocyclohexylidene moiety. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Cross-referencing with standards and spiked samples ensures accuracy .

Q. What safety protocols should be followed when handling N-(4,4-difluorocyclohexylidene)hydroxylamine in laboratory settings?

Due to the reactive hydroxylamine group, strict safety measures are required:

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid inhalation or skin contact .

- Store in airtight containers under inert gas to prevent oxidation or decomposition .

- Dispose of waste via certified hazardous waste services, adhering to federal and local regulations .

Advanced Research Questions

Q. How does the difluorocyclohexylidene moiety influence the metabolic stability of N-(4,4-difluorocyclohexylidene)hydroxylamine in in vitro models?

Fluorination at the cyclohexylidene position enhances metabolic stability by reducing cytochrome P450 (CYP)-mediated oxidation, as seen in studies of fluorinated aromatic amines . The electron-withdrawing effect of fluorine atoms decreases ring activation, slowing hydroxylation and N-oxidation. Stability assays using rat hepatic microsomes (induced with β-naphthoflavone or phenobarbital) can quantify metabolite formation rates .

Q. What enzymatic pathways are involved in the biotransformation of N-(4,4-difluorocyclohexylidene)hydroxylamine, and how can CYP induction studies inform its pharmacokinetic profile?

CYP1A and CYP2B subfamilies are primary catalysts for reductive metabolism (e.g., forming aromatic amines) and oxidative pathways (e.g., generating aminophenol derivatives) in hydroxylamine derivatives . Induction studies using β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer) in rodent models reveal species-specific metabolic trends. Pharmacokinetic modeling should incorporate enzyme kinetics (Vmax, Km) and interspecies scaling factors .

Q. What strategies mitigate interference from N-(4,4-difluorocyclohexylidene)hydroxylamine degradation products during HPLC analysis?

Degradation artifacts (e.g., nitroso or imine derivatives) form via reactions with residual solvents or acidic/basic conditions . Mitigation strategies include:

- Using freshly prepared samples and neutral pH buffers during extraction .

- Validating HPLC methods with spiked degradation standards.

- Employing tandem MS (LC-MS/MS) to distinguish isobaric interferences .

Q. How does the electronic environment of the difluorocyclohexylidene group affect the reactivity of the hydroxylamine moiety in nucleophilic reactions?

The electron-withdrawing nature of fluorine atoms increases the electrophilicity of adjacent carbons, potentially stabilizing transition states in nucleophilic additions. Computational studies (DFT calculations) can map charge distribution and predict regioselectivity in reactions with thiols or amines. Experimental validation via kinetic assays under varying dielectric conditions (e.g., DMSO vs. water) quantifies solvent effects .

Q. What in vitro models are suitable for assessing the cytotoxicity of N-(4,4-difluorocyclohexylidene)hydroxylamine derivatives, and how can conflicting data between assays be resolved?

Human hepatocyte cell lines (e.g., HepG2) and primary rat hepatocytes are standard for cytotoxicity screening. Conflicting data may arise from assay-specific sensitivities (e.g., MTT vs. LDH release). Orthogonal validation using high-content imaging (e.g., mitochondrial membrane potential assays) and transcriptomic profiling (e.g., oxidative stress markers like NRF2) improves reliability . Dose-response curves should account for metabolic activation via S9 liver fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.